Levoprotiline

Description

Historical Context of Investigational Psychotropic Compounds

The historical context of investigational psychotropic compounds is rooted in the empirical observation of the effects of various substances on mental states and behavior. The discovery of the antidepressant effects of iproniazid, initially developed for tuberculosis, and imipramine (B1671792), originally synthesized as an antipsychotic, were pivotal moments that spurred the systematic search for compounds targeting mood disorders. skylandtrail.org These discoveries contributed to the monoamine hypothesis of depression, which posited that deficiencies in certain monoamine neurotransmitters were linked to depressive states. skylandtrail.org Subsequent research focused on developing compounds that could modulate these neurotransmitter systems, leading to a diverse array of investigational agents with varying mechanisms of action.

Classification and Nomenclature within Pharmaceutical Research

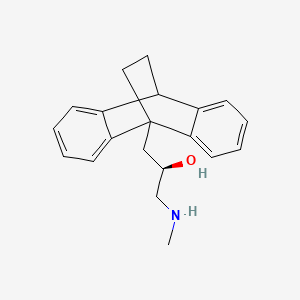

Within pharmaceutical research, compounds like levoprotiline are classified based on their chemical structure and presumed pharmacological activity. This compound is known by several names and codes, including (-)-Oxaprotiline hydrochloride, this compound HCl, CGS 12103, and UNII-KYX86D468O. ontosight.ai It is the hydrochloride salt of this compound, the active moiety. ontosight.ai Chemically, this compound is characterized as (R)-alpha-((Methylamino)methyl)-9,10-ethanoanthracene-9(10H)-ethanol hydrochloride and belongs to the class of anthracene (B1667546) derivatives. ontosight.ai It is also identified as the R-(-) enantiomer of oxaprotiline (B1677841) (hydroxymaprotiline). wikipedia.orgnih.gov Oxaprotiline itself is a norepinephrine (B1679862) reuptake inhibitor belonging to the tetracyclic antidepressant family and is related to maprotiline (B82187). wikipedia.org However, the classification of psychotropic drugs can be complex, with no single standard criteria universally applied, and a drug's classification may even vary between countries or depend on dosage. peter-lehmann-publishing.com

Overview of Preclinical and Clinical Research Initiatives

Research initiatives involving this compound have encompassed both preclinical studies and clinical investigations. Preclinical research typically involves in vitro studies and in vivo experiments in animal models to understand a compound's pharmacological profile, mechanism of action, and potential efficacy before human trials. jameslindlibrary.org Studies on this compound in rats, for instance, have investigated its effects on behavioral responses and neurotransmitter receptors. nih.govresearchgate.net Clinical research initiatives involve testing the compound in human subjects, often progressing through different phases to assess efficacy and further understand its effects. jameslindlibrary.org this compound has been the subject of clinical trials, including double-blind studies comparing it to placebo and other antidepressants like maprotiline and imipramine. nih.govnih.govcambridge.org These studies aimed to evaluate its antidepressant potential in hospitalized patients with major depression. nih.govcambridge.org

Rationale for this compound Investigation in Psychiatric Pharmacology

Research Findings

Preclinical studies have explored the effects of this compound on animal behavior and neurotransmitter systems. In rats, single doses of this compound were found to enhance and prolong stereotyped responses induced by dopaminergic stimulation with apomorphine (B128758) and amphetamine. nih.gov This effect was observed at doses of 10-30 mg/kg, intravenously. nih.gov Interestingly, this compound, which is devoid of norepinephrine uptake inhibiting properties, appeared to be the most active in enhancing these behavioral responses compared to the racemic oxaprotiline and its (+)-enantiomer. nih.gov However, it did not potentiate amphetamine-induced hyperthermia, suggesting the enhanced behavioral effects were not due to interference with amphetamine metabolism. nih.gov The precise mechanism underlying this effect remained unclear, but the findings were considered interesting in light of reported clinical antidepressant action. nih.gov

Further preclinical investigations in rats examined the effects of this compound on serotonin (B10506) receptors. Repeated administration of this compound for 14 days led to a significant increase in the number of 5-HT1A binding sites in the hippocampus, without altering the KD values. researchgate.net Similar effects on 5-HT1A binding parameters were observed with other antidepressants like imipramine and mianserin (B1677119). researchgate.net The number of 5-HT2 receptors in the cerebral cortex was increased after two weeks of this compound administration, a finding that differed from the effects of imipramine or mianserin, which decreased 5-HT2 receptor numbers, and (+)-oxaprotiline, which did not alter them. researchgate.net After four weeks, the number of [3H]-ketanserin binding sites (labeling 5-HT2 receptors) was decreased after (+)-oxaprotiline but not altered after this compound. researchgate.net These results suggest that this compound, similar to some other antidepressants, increases the number of 5-HT1A receptors but may have a different impact on 5-HT2 receptor number and function. researchgate.net

Clinical investigations have compared this compound to other treatments in patients with major depression. A double-blind study involving 58 hospitalized patients with major depression (DSM-III) compared this compound and maprotiline. nih.govcambridge.org After an initial three weeks of treatment, 31% of patients receiving this compound responded, compared to 58% of patients receiving maprotiline. nih.govcambridge.org Significant differences favoring maprotiline were observed in the initial treatment period and after non-responders were switched to the complementary drug. nih.govcambridge.org Another clinical trial examined the significance of norepinephrine uptake for antidepressant activity by comparing the racemic oxaprotiline, a specific inhibitor of norepinephrine uptake, with its R-(-) enantiomer, this compound, which lacks this property. nih.gov In two randomized parallel clinical trials, oxaprotiline showed antidepressant potential significantly resembling amitriptyline, while this compound significantly resembled placebo in antidepressant potential. nih.gov This suggested that norepinephrine uptake inhibition was necessary for the observed therapeutic effect of oxaprotiline. nih.gov

Pharmaco-EEG studies have also been conducted to assess the central effects of this compound in healthy volunteers. These studies aimed to evaluate the predictive value of pharmaco-electroencephalography in the early human pharmacological evaluation of psychoactive drugs. researchgate.netthieme-connect.comnih.govnih.gov this compound, similar to imipramine, showed effects on vigilance regulation after acute administration in healthy subjects. thieme-connect.comnih.gov These findings contributed to the discussion on whether pharmaco-EEG can provide objective predictions of antidepressant potential in humans. researchgate.netthieme-connect.comnih.gov

While detailed numerical data from all preclinical and clinical studies were not consistently available in the search results within the specified constraints, the findings indicate that this compound exhibits distinct pharmacological properties compared to its stereoisomer and other antidepressants, particularly concerning its lack of significant monoamine transporter inhibition and its effects on histamine (B1213489) H1 and serotonin receptors. wikipedia.orgnih.govnih.govresearchgate.net

Here is a summary of some research findings:

| Study Type | Subject (Species/Condition) | Key Finding | Reference |

| Preclinical | Rats | Enhanced and prolonged behavioral responses to dopaminergic stimulation. nih.gov | nih.gov |

| Preclinical | Rats (Hippocampus) | Increased number of 5-HT1A binding sites after repeated administration. researchgate.net | researchgate.net |

| Preclinical | Rats (Cerebral Cortex) | Increased number of 5-HT2 receptors after two weeks of administration. researchgate.net | researchgate.net |

| Clinical | In-patients with major depression | 31% response rate after three weeks compared to 58% for maprotiline. nih.govcambridge.org | nih.govcambridge.org |

| Clinical | Patients with depression | Resembled placebo in antidepressant potential in trials comparing it to oxaprotiline and amitriptyline. nih.gov | nih.gov |

| Pharmaco-EEG | Healthy male volunteers | Showed effects on vigilance regulation after acute administration, similar to imipramine. thieme-connect.comnih.gov | thieme-connect.comnih.gov |

Note: The data presented in this table are based on the summarized findings from the referenced studies and may not represent the entirety of the data from those studies.

Structure

3D Structure

Properties

CAS No. |

76496-68-9 |

|---|---|

Molecular Formula |

C20H23NO |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(2R)-1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol |

InChI |

InChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3/t14-,15?,20?/m1/s1 |

InChI Key |

FDXQKWSTUZCCTM-ZUIJCZDSSA-N |

Isomeric SMILES |

CNC[C@@H](CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |

Canonical SMILES |

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |

Appearance |

Solid powder |

Other CAS No. |

76496-68-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C 49802B-Ba C-49802B-Ba CGP 12103A CGP 12104A hydroxymaprotilin hydroxymaprotilin hydrochloride hydroxymaprotilin hydrochloride, (R)-isomer hydroxymaprotilin hydrochloride, (S)-isomer hydroxymaprotilin, (+-)-isomer hydroxymaprotilin, (+R)-isomer hydroxymaprotilin, (S)-isomer levoprotiline oxaprotiline |

Origin of Product |

United States |

Pharmacological Characterization and Mechanisms of Action

Neurotransmitter System Modulation

Research into levoprotiline has highlighted its engagement with central neurotransmitter systems, suggesting mechanisms of action that differ from those of typical monoamine reuptake inhibitors. nih.govnih.gov

Histaminergic System Interactions

A key aspect of this compound's pharmacological profile is its interaction with the histaminergic system, particularly its antagonistic effects at histamine (B1213489) H1 receptors. wikipedia.orgnih.govpatsnap.com

Histamine H1 Receptor Antagonism

This compound functions as a selective histamine H1 receptor antagonist. wikipedia.org Studies have shown that this compound potently inhibits the contractile response induced by histamine in isolated guinea pig ileum, demonstrating its H1 receptor blocking activity. nih.gov

Role in Central Histaminergic System Regulation

The antagonistic action of this compound at central histamine H1 receptors is considered to play a role in its pharmacological effects. In the forced swimming model in mice, a behavioral test considered to reflect a state of despair, this compound significantly reduced immobility. nih.gov This effect is hypothesized to be mediated through the central histaminergic system, especially given that this compound does not inhibit noradrenaline or serotonin (B10506) reuptake. nih.gov The observation that histamine and its main metabolite, tele-methylhistamine, are increased in the cerebral cortex in the forced swimming model further supports a potential involvement of the central histaminergic system in this model and the relevance of H1 antagonism. nih.gov

Furthermore, repeated treatment with this compound has been reported to induce upregulation of histamine H1 receptors in rats. snmjournals.orgsnmjournals.orgjst.go.jp This finding suggests that chronic H1 receptor blockade by this compound may lead to adaptive changes in the central histaminergic system.

Dopaminergic System Engagement

Despite lacking direct affinity for dopamine (B1211576) receptors or monoamine transporters, this compound's effects appear to involve the dopaminergic system, particularly in certain behavioral contexts. wikipedia.orgnih.gov

Enhanced Dopaminergic Function Postulation

Studies suggest that the anti-immobility effect of this compound in behavioral despair tests may be related to enhanced dopaminergic function. nih.gov This postulation arises from observations where the behavioral effects of this compound are antagonized by dopamine receptor blockers, even though this compound itself does not directly interact with dopamine transporters or receptors. nih.gov This suggests an indirect modulation of dopaminergic activity.

Serotonergic System Modulation

Studies on this compound have explored its potential interactions with the serotonergic system, a key neurotransmitter system involved in mood regulation sci-hub.sewikipedia.orgwikipedia.org.

Research indicates that this compound does not significantly inhibit the reuptake of serotonin. Unlike selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) that block the serotonin transporter (SERT) to increase synaptic serotonin concentrations, this compound has been found to have negligible affinity for the serotonin transporter wikipedia.orgnih.govresearchgate.netbaillement.com. This distinguishes its mechanism from that of many commonly used antidepressants that target serotonin reuptake mayoclinic.orgmayoclinic.org.

While not directly inhibiting serotonin reuptake, this compound has been shown to influence serotonin receptor binding dynamics, particularly after repeated administration. Studies in rats have demonstrated that chronic treatment with this compound can lead to a marked increase in the number of 5-HT1A binding sites in the hippocampus nih.gov. This effect on 5-HT1A receptors is similar to that observed with other antidepressant drugs like imipramine (B1671792) and mianserin (B1677119) nih.gov. However, the effects on 5-HT2 receptors appear to differ; repeated this compound administration increased the number of 5-HT2 receptors after two weeks, but this was not sustained, and specific binding decreased after four weeks ex vivo nih.gov. In competition studies, the affinity of serotonin for [³H]-ketanserin binding sites (labeling 5-HT₂ receptors) was decreased in this compound-treated rats nih.gov. These findings suggest that while this compound does not block serotonin reuptake, it can induce adaptive changes in the sensitivity or density of certain serotonin receptor subtypes upon chronic exposure nih.govtg.org.au.

Noradrenergic System Interactions

This compound's interaction with the noradrenergic system, another monoamine system implicated in mood and behavior, has also been a subject of investigation nih.gov.

Similar to its lack of effect on serotonin reuptake, this compound does not significantly inhibit noradrenaline reuptake wikipedia.orgnih.govbaillement.com. Its stereoisomer, dextroprotiline, is known to be a potent and selective noradrenaline reuptake inhibitor, highlighting the stereospecificity of monoamine transporter interactions within the oxaprotiline (B1677841) isomers wikipedia.orgdrugbank.combaillement.com. This compound's lack of influence on noradrenaline uptake has been demonstrated in various studies nih.govbaillement.com.

Comparing this compound with noradrenaline reuptake inhibitors (NRIs) and its stereoisomer, dextroprotiline, reveals key differences in their pharmacological profiles wikipedia.orgdrugbank.combaillement.com. While dextroprotiline directly targets the noradrenaline transporter, this compound does not wikipedia.orgbaillement.com. This difference in direct monoamine reuptake inhibition is significant. Despite this, both enantiomers of oxaprotiline (this compound and dextroprotiline) have shown effects in behavioral models relevant to antidepressant activity, such as reducing immobility time in the forced swimming test in mice wikipedia.orgnih.govnih.gov. This suggests that this compound's potential effects are mediated through mechanisms other than direct noradrenaline reuptake blockade nih.govbaillement.com. Studies comparing this compound and (+)-oxaprotiline have also shown differential effects on dopamine D-1 receptor binding after repeated administration, with this compound being inactive in this regard nih.gov.

Receptor Binding Profiles

This compound exhibits a distinct receptor binding profile, with its most significant affinity being for the histamine H₁ receptor wikipedia.orgnih.gov. It acts as a selective H₁ receptor antagonist wikipedia.org.

This compound has shown negligible affinity for a range of other receptors and transporters, including adrenaline, dopamine, muscarinic acetylcholine (B1216132), and serotonin receptors, as well as monoamine transporters wikipedia.org.

However, as noted in the serotonergic section, chronic administration can induce changes in receptor populations, such as the upregulation of histamine H₁ receptors and an increase in the number of 5-HT1A binding sites nih.govjst.go.jpsnmjournals.org. In vitro studies have indicated some affinity for 5-HT1A and 5-HT2 receptors, although this affinity is not associated with direct reuptake inhibition nih.gov.

Data on the binding affinities (Ki values) of this compound for various receptors are crucial for understanding its pharmacological profile. While specific comprehensive data tables for this compound's binding profile across a wide range of receptors were not consistently available in the search results, the qualitative descriptions consistently highlight its selectivity for the H₁ receptor and lack of significant affinity for monoamine transporters and other key receptors wikipedia.orgnih.gov.

Key Receptor Affinity: Histamine H₁ receptor (Antagonist) wikipedia.orgnih.gov

Repeated administration studies indicate adaptive changes in receptor densities:

5-HT1A receptors: Increased binding sites in the hippocampus after chronic administration nih.gov.

5-HT2 receptors: Transient increase followed by a decrease in specific binding after chronic administration nih.gov.

Histamine H₁ receptors: Upregulation observed after repeated treatment jst.go.jpsnmjournals.org.

Below is an interactive table summarizing some of the reported receptor interactions and their nature:

| Target | Interaction Type | Notes |

|---|---|---|

| Histamine H₁ Receptor | Antagonist | Selective, primary known effect wikipedia.orgnih.gov |

| Serotonin Transporter (SERT) | No significant affinity | No direct reuptake inhibition wikipedia.orgnih.govbaillement.com |

| Noradrenaline Transporter (NET) | No significant affinity | No direct reuptake inhibition wikipedia.orgnih.govbaillement.com |

| Dopamine Transporter (DAT) | No significant affinity | wikipedia.org |

| 5-HT1A Receptor | Some in vitro affinity; Increased binding sites after chronic treatment | Adaptive changes observed nih.gov |

| 5-HT2 Receptor | Some in vitro affinity; Changes in binding sites after chronic treatment | Adaptive changes observed nih.gov |

| Adrenaline Receptors | No affinity | wikipedia.org |

| Dopamine Receptors (D1, D2) | Low in vitro affinity; this compound inactive on D1 binding after repeated administration | wikipedia.orgnih.gov |

| Muscarinic Acetylcholine Receptors | No affinity | wikipedia.org |

Histamine H1 Receptor Affinity and Regulation

This compound acts as a selective H1 receptor antagonist wikipedia.org. Research has explored its affinity for these receptors through in vitro and in vivo studies and examined the effects of chronic administration on H1 receptor regulation.

In Vitro and In Vivo Binding Studies

In vitro studies have been conducted to determine the binding affinity of compounds, including antihistamines, for the H1 receptor. These studies often involve incubating cell homogenates expressing the H1 receptor with a radioligand, such as [³H]mepyramine, and competing with increasing concentrations of the unlabeled compound frontiersin.org. The binding affinity (pKᵢ or Kᵢ) is calculated from these displacement curves frontiersin.org. While specific in vitro binding data (like Kᵢ values) for this compound at the H1 receptor compared to other receptors were not explicitly detailed in the search results, its classification as a selective H1 antagonist implies a notable affinity for this receptor in binding assays wikipedia.org.

In vivo receptor binding studies, such as those using Positron Emission Tomography (PET) with radioligands like ¹¹C-doxepin, have been used to measure H1 receptor occupancy in the brain snmjournals.orgsnmjournals.org. These methods are effective for evaluating the extent to which a drug binds to H1 receptors in living subjects snmjournals.orgsnmjournals.org. Although the provided search results mention this compound in the context of H1 receptor regulation in rats snmjournals.orgnih.gov, detailed in vivo binding potential or occupancy data for this compound in specific brain regions were not found.

Receptor Up-regulation Following Chronic Administration

Repeated administration of this compound has been shown to induce up-regulation of histamine H1 receptors in the rat brain snmjournals.orgnih.gov. A study investigating the effects of repeated administration of this compound (20 mg/kg, i.p., once a day for 28 days) in rats observed that histamine H1 receptors were up-regulated to 120% compared to a saline-treated group in the cerebral cortex nih.gov. This up-regulation was accompanied by an enhancement of the phosphoinositide hydrolysis response stimulated by histamine, which increased to 160%-200% nih.gov. This suggests that chronic this compound treatment has a prominent effect on the regulation of H1 receptors and their associated signaling pathways in vivo nih.gov.

Serotonin 5-HT1A Receptor Modulation in Specific Brain Regions

This compound has been reported to display some affinity for serotonin 5-HT1A receptors in in vitro studies using [³H]-8-OH-DPAT as a ligand nih.gov. Repeated administration of this compound for 14 days led to a marked increase in the number of 5-HT1A binding sites in the rat hippocampus, without significant changes in the Kᴅ values nih.gov. This effect on 5-HT1A binding parameters was similar to that observed with other antidepressant drugs like imipramine and mianserin nih.gov.

The 5-HT1A receptor is widely distributed in the central nervous system, with high densities in areas such as the cerebral cortex, hippocampus, septum, amygdala, and raphe nucleus wikipedia.org. In the hippocampus, 5-HT1A receptors are primarily postsynaptic wikipedia.org. The observed increase in 5-HT1A binding sites in the hippocampus following chronic this compound administration suggests a modulatory effect on this receptor population in this specific brain region nih.gov.

Serotonin 5-HT2 Receptor Dynamics and Ligand Affinity

In vitro studies have indicated that this compound displays some affinity for serotonin 5-HT2 receptors, labeled with [³H]-ketanserin nih.gov. However, the effects of repeated administration on 5-HT2 receptor dynamics appear to differ from those on 5-HT1A receptors nih.gov.

After two weeks of this compound administration, the number of 5-HT2 receptors in the rat cortex was increased nih.gov. In contrast, four weeks of administration did not alter the number of [³H]-ketanserin binding sites nih.gov. Furthermore, repeated treatment with both this compound and (+)-oxaprotiline decreased the specific binding of [³H]-ketanserin in the rat cerebral cortex ex vivo nih.gov. Competition studies revealed that the affinity of serotonin for [³H]-ketanserin binding sites was decreased in this compound-treated rats nih.gov. These findings suggest that while this compound interacts with 5-HT2 receptors, its long-term effects on receptor number and ligand affinity may be complex and potentially time-dependent, differing from its effects on 5-HT1A receptors nih.gov.

Broader Pharmacodynamic Assessments in Experimental Models

Studies in rats have shown that repeated treatment with this compound increased locomotor and exploratory activity and reduced immobility time in tests like Porsolt's test nih.gov. These behavioral effects suggest potential activity in models relevant to antidepressant effects nih.gov. This compound, along with (+)-oxaprotiline, also increased D-amphetamine-induced locomotor hyperactivity and stereotypies induced by D-amphetamine and apomorphine (B128758) nih.gov. This indicates an increased behavioral responsiveness of the dopamine mesolimbic and striatal systems after chronic treatment with both enantiomers nih.gov.

While this compound showed low affinity for brain dopamine D1 and D2 receptors in vitro, repeated administration did not change the binding to dopamine D2 receptors, and unlike (+)-oxaprotiline, this compound was inactive in reducing binding to dopamine D1 receptors in the striatum and limbic system after repeated administration nih.gov.

In isolated guinea pig ileum, this compound potently inhibited the contractile response to histamine, which aligns with its H1 receptor antagonistic activity nih.gov. Its inhibition of acetylcholine-induced contraction was weaker compared to maprotiline (B82187) or imipramine, and no remarkable effect was observed on serotonin-induced contractions nih.gov.

These broader pharmacodynamic assessments in experimental models highlight this compound's influence on behavior and its interactions with systems beyond histamine, particularly the dopaminergic system, following chronic administration nih.gov.

Summary of Receptor Interactions:

| Receptor Type | In Vitro Affinity | Effect of Chronic Administration (Rat Brain) | Key Findings |

| Histamine H1 | Antagonist wikipedia.org | Up-regulation (120%) nih.gov | Increased phosphoinositide hydrolysis response nih.gov. |

| Serotonin 5-HT1A | Some affinity nih.gov | Increased binding sites (Hippocampus) nih.gov | Similar effect to imipramine and mianserin nih.gov. |

| Serotonin 5-HT2 | Some affinity nih.gov | Increased receptor number (Cortex, 2 weeks) nih.gov; No alteration (Cortex, 4 weeks) nih.gov | Decreased serotonin affinity for binding sites ex vivo nih.gov. |

| Dopamine D1 | Low affinity nih.gov | Inactive in reducing binding nih.gov | Increased behavioral responsiveness of dopaminergic systems nih.gov. |

| Dopamine D2 | Low affinity nih.gov | No change in binding nih.gov | Increased behavioral responsiveness of dopaminergic systems nih.gov. |

| Muscarinic Acetylcholine | No affinity wikipedia.org | No significant alterations nih.gov | Weaker inhibition of acetylcholine-induced contraction than maprotiline/imipramine nih.gov. |

| Adrenaline | No affinity wikipedia.org | Not specified | |

| Norepinephrine (B1679862) Transporter | No influence baillement.com | Not specified | (+)-oxaprotiline is a selective inhibitor, but this compound lacks this effect baillement.com. |

| Serotonin Transporter | Negligible affinity wikipedia.org | Not specified |

Preclinical Investigations of Behavioral and Neurochemical Effects

Models of Affective Disorders

Animal models of affective disorders are crucial tools in the preclinical screening of potential antidepressant compounds. These models aim to reproduce specific behavioral states in animals that are sensitive to clinically effective antidepressant treatments.

The Forced Swimming Test (FST), also known as the Porsolt test, is a widely utilized behavioral paradigm for assessing antidepressant activity. herbmedpharmacol.com The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. herbmedpharmacol.com A reduction in the duration of this immobility is interpreted as a positive antidepressant-like effect. herbmedpharmacol.com

Research has indicated that Levoprotiline produces antidepressant-like effects in the Forced Swimming Test. Specifically, studies have reported that the compound reduces the duration of immobility in mice subjected to this test. biologists.combiologists.com This effect is a standard indicator of potential antidepressant efficacy in preclinical screening. herbmedpharmacol.com

Table 1: Effect of this compound in the Forced Swimming Test (FST)

| Behavioral Test | Species | Observed Effect | Reference |

|---|---|---|---|

| Forced Swimming Test (FST) | Mouse | Reduction in Immobility Time | biologists.combiologists.com |

The efficacy profile of this compound shows notable differences when compared to other classes of antidepressants, particularly in its differential activity between two common behavioral despair models. While this compound reduces immobility in the FST, it has been reported to be inactive in the Tail Suspension Test (TST). biologists.combiologists.comnih.gov This contrasts with other antidepressant classes, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), which tend to reduce immobility more consistently in the TST. biologists.combiologists.com This discrepancy suggests that the neuropharmacological mechanisms of this compound may differ from those of other antidepressants and that its effects are test-dependent. biologists.comnih.gov

Further comparisons with typical tricyclic antidepressants like imipramine (B1671792) and the related tetracyclic compound maprotiline (B82187) show other preclinical differences. In electroencephalogram (EEG) studies, this compound was found to induce a slight drowsy pattern, similar to maprotiline and imipramine, but its potency in this regard was lower than the other two compounds. nih.gov

Table 2: Comparative Preclinical Profile of this compound

| Test/Model | This compound | Comparative Compound(s) | Reference |

|---|---|---|---|

| Forced Swimming Test (FST) | Active (Reduces Immobility) | N/A | biologists.combiologists.comnih.gov |

| Tail Suspension Test (TST) | Inactive | SSRIs (Generally Active) | biologists.combiologists.comnih.gov |

| EEG (Drowsy Pattern Induction) | Slight Effect | Less potent than Maprotiline & Imipramine | nih.gov |

Beyond models of depression, general behavioral assessments are conducted to understand a compound's broader effects on the central nervous system, including its impact on motor function and coordination.

Pharmacological investigations into this compound's effect on general behavior in mice and rats found no marked effects at lower doses. nih.gov However, at higher doses, a slight suppression of spontaneous motor activity was observed in mice. nih.gov This suggests that the compound does not have significant stimulant properties and may have mild sedative effects at increased concentrations. nih.gov

Table 3: Effects of this compound on Spontaneous Motor Activity

| Species | Dose Level | Effect on Motor Activity | Reference |

|---|---|---|---|

| Mouse | Low | No Marked Effect | nih.gov |

| High | Slight Suppression | ||

| Rat | Low | No Marked Effect | nih.gov |

To assess effects on motor coordination and reflexes, this compound was evaluated in several standard tests. At higher doses, it was found to slightly suppress the righting reflex in mice. nih.gov However, it did not demonstrate any effects in the traction test in mice or the inclined screen test in rats, both of which are used to evaluate muscle strength and motor coordination. nih.gov These findings indicate that this compound has a limited impact on motor coordination in rodents. nih.gov

Table 4: Effects of this compound on Reflex and Coordination

| Test | Species | Observed Effect | Reference |

|---|---|---|---|

| Righting Reflex | Mouse | Slight Suppression (at higher doses) | nih.gov |

| Traction Test | Mouse | No Effect | nih.gov |

| Inclined Screen Test | Rat | No Effect | nih.gov |

General Behavioral Assessments in Rodents

Central Nervous System Electrophysiological Studies

Electrophysiological studies, particularly those employing quantitative electroencephalography (pharmaco-EEG), have been crucial in characterizing the central nervous system profile of this compound. These investigations provide objective measures of a drug's impact on brain function, which can be indicative of its therapeutic potential.

Pharmaco-EEG analysis of this compound in human volunteers has revealed a distinct profile of activity that aligns with established antidepressant compounds, despite its atypical primary pharmacological mechanism.

Preclinical and early human pharmacological studies have demonstrated that this compound induces a slight "drowsy" EEG pattern. nih.gov This effect is qualitatively similar to the EEG profiles of typical tricyclic and tetracyclic antidepressants such as imipramine and maprotiline. nih.gov However, the potency of this compound in inducing these changes was observed to be less than that of imipramine and maprotiline. nih.gov

A randomized, double-blind study in nine healthy male volunteers provided a more detailed quantitative comparison. The administration of this compound produced EEG effects that were analogous to those of the standard antidepressant imipramine. nih.gov The key changes observed in the pharmaco-EEG profile for both compounds included:

A decrease in the relative and absolute power of the alpha frequency band.

An increase in the relative and absolute power in slow wave frequency bands (delta and theta).

An increase in relative power and a decrease in absolute power in the beta frequency band.

These specific alterations in brain electrical activity are considered characteristic markers for compounds with antidepressant properties. The similarity of this compound's EEG signature to that of a classic antidepressant like imipramine provided strong, objective evidence of its potential therapeutic efficacy in depression.

Table 1: Comparative Pharmaco-EEG Profile of this compound and Imipramine

| EEG Frequency Band | Effect Observed with this compound | Effect Observed with Imipramine | Common Profile Characteristic |

|---|---|---|---|

| Alpha | Decrease in relative & absolute power | Decrease in relative & absolute power | Yes |

| Slow Wave (Delta, Theta) | Increase in relative & absolute power | Increase in relative & absolute power | Yes |

| Beta | Increase in relative power, Decrease in absolute power | Increase in relative power, Decrease in absolute power | Yes |

The case of this compound serves as a significant example of the predictive power of pharmaco-EEG in the development of psychotropic drugs. nih.gov Initially, based on its lack of monoamine-uptake inhibiting action, this compound was presumed to be devoid of antidepressant activity. nih.gov Classical animal models of depression, which often rely on monoaminergic mechanisms, would have failed to identify its potential.

However, subsequent clinical studies in patients with depression revealed that this compound did indeed possess antidepressant properties. nih.gov The retrospective analysis of its pharmaco-EEG profile confirmed that, even without the conventional mechanism of action, the compound produced a central nervous system signature consistent with an antidepressant. This finding underscores the value of pharmaco-EEG as a tool that can identify psychoactive potential independent of a drug's specific molecular target. It demonstrates that EEG profiling can offer an objective prediction of a compound's therapeutic class, making it an important instrument in early human pharmacological evaluations and guiding rational drug development. nih.gov

Electroencephalographic (EEG) Profile Analysis

Neurochemical Correlates of Behavioral Outcomes

The neurochemical investigations into this compound have focused on systems outside of the classical monoamine reuptake pathways to explain its observed behavioral and clinical effects.

Pharmacological studies have shown that this compound is a potent inhibitor of the contractile response to histamine (B1213489) in the isolated guinea pig ileum. nih.gov This finding strongly indicates that this compound possesses significant antihistaminic properties, which are likely mediated through the blockade of histamine H1 receptors. Many antidepressant drugs, including tricyclics like doxepin (B10761459) and tetracyclics like mirtazapine, exhibit high affinity for brain H1 receptors. nih.govresearchgate.net

The blockade of H1 receptors in the central nervous system is the primary mechanism of action for antihistaminic effects. This action does not directly alter the synthesis or metabolism of histamine; therefore, it would not be expected to change the brain levels of histamine or its primary metabolite, N(tele)-methylhistamine. Instead, it prevents histamine from binding to its receptor and initiating a signal. While the potent antihistaminic activity of this compound is well-documented peripherally, specific preclinical studies measuring the levels of histamine or N(tele)-methylhistamine in distinct brain regions following this compound administration were not identified in the reviewed scientific literature.

A defining feature of this compound's pharmacological profile is the absence of any significant monoamine-uptake inhibiting action. nih.gov This distinguishes it from its S-(+)-enantiomer, oxaprotiline (B1677841), which does inhibit the reuptake of noradrenaline, and from the vast majority of tricyclic and selective serotonin reuptake inhibitor (SSRI) antidepressants. nih.gov

Consistent with this, direct investigations into this compound's effect on monoamine systems are limited. One in vitro study noted that this compound caused only a "slight stimulation of noradrenaline transmission in the isolated guinea pig atrium," a peripheral effect that is not indicative of significant central monoaminergic activity. nih.gov

Preclinical techniques such as in vivo microdialysis are standard for measuring the direct effects of a compound on the release and turnover of monoamines (dopamine, norepinephrine (B1679862), serotonin) and their metabolites in specific brain structures. However, a review of the available scientific literature did not yield studies that have employed such techniques to assess the effects of this compound on monoamine dynamics in relevant brain regions like the prefrontal cortex, hippocampus, or striatum. The current body of evidence suggests that the therapeutic effects of this compound are not mediated by direct enhancement of monoamine release or the inhibition of their reuptake.

Clinical Research and Therapeutic Efficacy Explorations

Clinical Trial Design and Methodologies

The clinical investigation of Levoprotiline, a tetracyclic antidepressant, has been characterized by rigorous study designs aimed at thoroughly evaluating its therapeutic potential. Methodologies employed in these trials have generally adhered to established standards for psychiatric drug research.

Randomized Controlled Trial Structures

Clinical trials of this compound have utilized randomized controlled trial (RCT) structures to minimize bias and ensure the comparability of treatment groups. In a notable study, patients were randomly assigned to receive either this compound or an active comparator, maprotiline (B82187), following a placebo run-in period. cambridge.orgnih.gov This randomization is crucial for attributing observed effects to the investigational drug rather than confounding variables.

Double-Blind, Placebo-Controlled, and Active Comparator Study Designs

To further mitigate bias, this compound research has incorporated double-blind protocols, where neither the patients nor the investigators were aware of the treatment allocation. cambridge.orgnih.govnih.gov This approach is critical in psychiatric research to control for placebo effects and observer bias.

Studies have employed both placebo and active comparators. In one set of clinical trials, this compound was compared to a placebo, which demonstrated that its antidepressant potential was similar to that of the placebo. In other research, maprotiline, an established antidepressant, served as an active comparator to gauge the relative efficacy of this compound. cambridge.orgnih.govnih.gov

Multicenter Study Approaches

To enhance the generalizability of findings, clinical research on this compound has been conducted across multiple sites. nih.gov Multicenter studies recruit a more diverse patient population, which can increase the external validity of the trial results. A key clinical trial involving this compound was designed as a multicenter study. nih.gov

Patient Cohort Characterization in Research Settings

The patient populations in this compound clinical trials were well-defined to ensure a homogenous group for studying the drug's effects. A significant trial enrolled 58 inpatients diagnosed with major depression based on the Diagnostic and Statistical Manual of Mental Disorders, Third Edition (DSM-III) criteria. cambridge.orgnih.gov The participants provided written informed consent before their inclusion in the research. nih.gov

Application of Standardized Psychometric and Clinical Rating Scales

The assessment of this compound's efficacy relied on standardized and validated psychometric and clinical rating scales. Independent and blinded raters used these instruments to evaluate the psychopathology of the patients. The scales employed included:

Montgomery-Åsberg Depression Rating Scale (MADRS): A clinician-rated scale to measure the severity of depressive symptoms. nih.gov

Hamilton Depression Rating Scale (HDRS): Another widely used clinician-rated scale for assessing the severity of depression. nih.gov

The use of these standardized scales allowed for objective and comparable measurements of treatment outcomes across patients and study sites.

Efficacy Outcomes in Investigational Psychiatric Disorders

The primary focus of clinical research on this compound was its potential as a treatment for major depressive disorder. However, the outcomes of these investigations indicated a lack of significant antidepressant effect.

In a key double-blind, multicenter clinical trial, this compound was compared to the active antidepressant maprotiline over a period of 42 days. nih.gov The results of the first three weeks of treatment for 26 patients in each group showed that this compound was clinically ineffective in comparison to maprotiline. nih.gov Another study further substantiated this finding, noting that this compound's antidepressant potential was comparable to that of a placebo.

A study by Filip, Höschl, and colleagues provided specific response rates after a three-week treatment period. A response was defined by a significant reduction in depressive symptoms. The findings demonstrated a notable difference in efficacy between this compound and maprotiline. cambridge.orgnih.gov

Clinical Trial Response Rates: this compound vs. Maprotiline in Major Depression (3-Week Treatment)

| Treatment Group | Number of Patients | Response Rate (%) |

|---|---|---|

| This compound | 26 | 31% |

| Maprotiline | 26 | 58% |

Major Depressive Disorder Investigations

Initial clinical investigations into this compound for the treatment of major depressive disorder did not yield positive efficacy signals. A significant double-blind clinical trial found this compound to be clinically ineffective in treating patients diagnosed with a major depressive disorder. nih.gov The study noted that despite this compound exhibiting an EEG profile characteristic of classical thymoleptic drugs, its clinical antidepressant effect was negligible. nih.gov One of the contributing factors to this lack of efficacy was identified as the low plasma concentrations of the drug, which were observed to be one-third to one-half of the levels achieved by the comparator drug, maprotiline, at the same dosage. nih.gov

In a direct comparison with the established antidepressant maprotiline, this compound demonstrated inferior efficacy. A double-blind, multicenter clinical trial involving 58 patients with major depressive disorder directly compared the two compounds. nih.gov The results after a 42-day trial period showed significant differences in therapeutic outcomes in favor of maprotiline. nih.gov The psychopathology of the patients was assessed using the Montgomery and Asberg's scale (MADRS), Hamilton's scale for depression (HRDS), and the general clinical impression (CGI) scale, with all measures indicating a lack of effectiveness for this compound compared to maprotiline. nih.gov

Comparative Response Rates in Major Depressive Disorder

| Treatment Group | Number of Patients | Response Rate (after 3 weeks) |

|---|---|---|

| This compound | 26 | 31% |

| Maprotiline | 26 | 58% |

Pharmacokinetic and Efficacy Comparison

| Compound | Daily Dosage | Mean Plasma Level | Clinical Antidepressant Action |

|---|---|---|---|

| This compound | 150 mg | 40 ng/ml | Negligible nih.gov |

| Maprotiline | 150 mg | Not specified (2-3x higher than this compound) | Effective |

Anxiety-Related Disorder Explorations

There is a notable absence of published clinical research specifically investigating the efficacy of this compound in the treatment of anxiety-related disorders. Searches of medical literature and clinical trial databases did not yield any studies focused on this indication.

Other Psychiatric Condition Research Pursuits (e.g., severe neurosis, social behavior disorders, eating disorders)

Factors Influencing Clinical Development and Approval Status

of this compound

Investigations into the clinical efficacy of this compound as a potential antidepressant have been limited, with key studies indicating a lack of therapeutic benefit in the treatment of major depressive disorder. The primary evidence is derived from a significant double-blind, multicenter clinical trial that compared this compound with the established tetracyclic antidepressant, maprotiline.

A notable study involved 58 inpatients diagnosed with major depression. cambridge.orgnih.gov The trial was structured with an initial three-week treatment period where patients were randomly assigned to receive either this compound or maprotiline. cambridge.orgnih.gov Following this, a subsequent three-week phase involved responders continuing their assigned medication, while non-responders were switched to the alternative drug. cambridge.orgnih.gov

The findings from this research consistently demonstrated that this compound was clinically ineffective in treating the symptoms of major depression. nih.gov In comparison to maprotiline, this compound's clinical antidepressive action was found to be negligible. nih.gov After the initial three weeks of treatment, a significantly lower percentage of patients responded to this compound (31%) compared to those treated with maprotiline (58%). cambridge.orgnih.gov The superiority of maprotiline was evident not only in the initial phase but also after non-responders were switched to the complementary drug. cambridge.orgnih.gov

Further analysis of the trial data revealed a concerning trend in the this compound group. During the third week of treatment, there was a "therapeutic reversal" observed, where the average total score on the Montgomery-Åsberg Depression Rating Scale (MADRS) began to increase, indicating a reappearance of depressive symptoms. cambridge.org This was in contrast to the maprotiline group, which continued to show improvement. cambridge.org

The psychopathology of the patients in the trial was assessed using standard measures, including the MADRS, the Hamilton Rating Scale for Depression (HRDS), and the general clinical impression (CGI) scale. nih.gov Despite having an EEG profile typical of classical thymoleptics, the clinical outcomes for this compound were disappointing. nih.gov An important pharmacokinetic observation from the study was that the plasma levels of this compound were considerably lower—approximately one-third to one-half—of the levels achieved with maprotiline at the same daily dosage. nih.gov

Regulatory Considerations and Outcomes

The clinical development of this compound did not lead to its approval for marketing. The data from clinical trials, which highlighted its lack of efficacy and suggested it was no safer than existing antidepressants, formed the basis for regulatory decisions. manchesterhive.com

Notably, the German regulatory authorities refused to grant approval for this compound. manchesterhive.com Following this decision, the developing pharmaceutical company, Ciba-Geigy, chose not to appeal the ruling and subsequently terminated the development pipeline for the compound. manchesterhive.com This decision effectively ended the exploration of this compound as a viable antidepressant treatment. There is no evidence of submissions for marketing authorization to other major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

| Study Design | Comparator | Number of Patients | Key Findings |

| Double-blind, multicenter clinical trial | Maprotiline | 58 | This compound was found to be clinically ineffective with negligible antidepressive action. nih.gov |

| Randomized controlled trial | Maprotiline | 58 | 31% response rate for this compound vs. 58% for maprotiline after three weeks. cambridge.orgnih.gov |

| Comparative trial | Maprotiline | 58 | A "therapeutic reversal" was observed in the this compound group during the third week of treatment. cambridge.org |

Pharmacokinetic Research and Metabolic Pathways

Absorption and Distribution Studies

Studies have investigated the absorption characteristics and distribution patterns of levoprotiline within the body, providing crucial data on how the compound enters systemic circulation and where it subsequently localizes.

Systemic Bioavailability Determination

The systemic bioavailability of a drug refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. In studies involving healthy volunteers, the absolute bioavailability of orally administered this compound was determined to be 40 percent. nih.gov This indicates that a significant portion of an oral dose is not available systemically in its unchanged form. Approximately 60 percent of the oral dose was subject to a first-pass effect in the liver. nih.gov

Volume of Distribution Characteristics

The volume of distribution (Vd) is a pharmacokinetic parameter that quantifies the apparent volume in which a drug is distributed in the body to produce the observed plasma concentration. It reflects the extent to which a drug is distributed into tissues compared to plasma. Following intravenous administration, this compound was observed to be rapidly and extensively distributed into extravascular sites of the body. nih.gov The steady-state volume of distribution was determined to be 18.8 L/kg. nih.gov A high volume of distribution suggests that the drug is widely distributed into body tissues rather than remaining primarily in the plasma.

Table 1: Absorption and Distribution Parameters of this compound in Healthy Volunteers

| Parameter | Value | Route of Administration |

| Absolute Bioavailability | 40% | Oral |

| First-Pass Effect | ~60% | Oral |

| Steady-State Volume of Distribution | 18.8 L/kg | Intravenous |

Biotransformation and Metabolic Fate

Biotransformation, or metabolism, is the process by which the body chemically alters a drug, primarily through enzymatic reactions, to facilitate its elimination. Understanding the metabolic pathways of this compound is essential for comprehending its clearance from the body.

Identification of Primary Metabolic Pathways

Presystemic and systemic clearance of this compound occurs predominantly through direct glucuronidation. nih.gov This indicates that conjugation with glucuronic acid is a major pathway for the biotransformation of this compound. While the search results mention the determination of this compound and its N-desmethyl metabolite in biological fluids, direct glucuronidation is highlighted as the predominant clearance mechanism nih.gov.

Elimination Kinetics

Elimination is the process by which a drug is removed from the body, either as the unchanged parent compound or as metabolites. The kinetics of elimination describe the rate and manner in which this occurs.

The elimination of this compound from the blood was found to be independent of the dosing route (intravenous or oral). nih.gov The half-life of this compound was determined to be 18.8 hours. nih.gov The half-life is a measure of the time it takes for the concentration of the drug in the plasma to reduce by half.

Only a small percentage of the administered dose of this compound is excreted unchanged in the urine. Specifically, 1.8 percent of the intravenous dose and 0.6 percent of the oral dose were renally excreted as unchanged this compound. nih.gov However, when considering the sum of unchanged and glucuronidated this compound (total this compound), 57 percent of each dose was renally excreted. nih.gov This further emphasizes the significant role of glucuronidation in the elimination of this compound.

Table 2: Elimination Parameters of this compound in Healthy Volunteers

| Parameter | Value | Route of Administration |

| Elimination Half-Life | 18.8 hours | IV and Oral |

| Unchanged Drug Excreted in Urine | 1.8% | IV |

| Unchanged Drug Excreted in Urine | 0.6% | Oral |

| Total Drug (Unchanged + Glucuronidated) Renally Excreted | 57% of dose | IV and Oral |

| Systemic Blood Clearance | 885 ml/min | Intravenous |

| Renal Blood Clearance | 16.0 ml/min | Intravenous |

| Renal Blood Clearance | 14.2 ml/min | Oral |

Half-Life Determination

The elimination half-life of this compound from blood has been determined in pharmacokinetic studies. Following both intravenous and oral administration in healthy volunteers, the half-life was found to be approximately 18.8 hours nih.gov. This indicates a relatively long persistence of the compound in the systemic circulation. The elimination half-life is a key parameter influencing the time to reach steady-state concentrations and the duration of drug presence in the body after administration ceases merckvetmanual.com.

Here is a summary of the half-life data:

| Parameter | Value | Unit |

| Elimination Half-Life | 18.8 | hours |

Renal Excretion Patterns of Parent Compound and Metabolites

Renal excretion plays a role in the elimination of this compound and its metabolic products. Studies have shown that only a small percentage of the administered dose of unchanged this compound is excreted in the urine. Specifically, 1.8% of an intravenous dose and 0.6% of an oral dose were recovered as unchanged this compound in urine nih.gov.

However, a significant portion of the dose is renally excreted in the form of total this compound, which includes both the unchanged compound and its glucuronidated metabolites. Approximately 57% of both intravenous and oral doses were renally excreted as total this compound nih.gov. This suggests that glucuronidation is a major metabolic pathway for this compound, leading to more polar metabolites that are efficiently eliminated by the kidneys nih.govopenaccessjournals.com.

The kidneys are primary organs for excreting water-soluble substances, including many drug metabolites openaccessjournals.commsdmanuals.com. The process involves glomerular filtration, tubular secretion, and tubular reabsorption, with the ionization state of compounds in urine pH influencing reabsorption msdmanuals.com.

Here is a summary of renal excretion data:

| Excreted Form | Route of Administration | Percentage of Dose Excreted in Urine |

| Unchanged this compound | Intravenous | 1.8% |

| Unchanged this compound | Oral | 0.6% |

| Total this compound | Intravenous | 57% |

| Total this compound | Oral | 57% |

Systemic and Renal Clearance Parameters

Clearance is a measure of the body's ability to eliminate a drug from the systemic circulation derangedphysiology.comnottingham.ac.uk. Systemic clearance represents the total volume of blood cleared of the drug per unit time by all elimination pathways, including metabolism and excretion derangedphysiology.comtaylorandfrancis.com. Renal clearance specifically refers to the volume of plasma cleared of the substance by the kidneys per unit time derangedphysiology.comtaylorandfrancis.com.

In healthy volunteers, the systemic blood clearance of this compound, determined after intravenous administration, was found to be 885 ml/min nih.gov. In contrast, the renal blood clearance was considerably lower, measured at 16.0 ml/min after intravenous dosing and 14.2 ml/min after oral dosing nih.gov.

Here is a summary of clearance data:

| Parameter | Route of Administration | Value | Unit |

| Systemic Blood Clearance | Intravenous | 885 | ml/min |

| Renal Blood Clearance | Intravenous | 16.0 | ml/min |

| Renal Blood Clearance | Oral | 14.2 | ml/min |

Inter-individual Variability in Pharmacokinetic Profiles

While specific detailed data on the inter-individual variability of this compound's pharmacokinetic parameters were not extensively detailed in the immediate search results, pharmacokinetic profiles of drugs can exhibit variability among individuals due to a range of factors. These factors can include genetic polymorphisms affecting drug-metabolizing enzymes and transporters, age, sex, body weight, organ function (hepatic and renal), concomitant medications, and environmental factors mdpi.comscispace.comnih.gov.

Variability in pharmacokinetic parameters such as clearance and half-life can influence drug exposure and potentially affect efficacy and the likelihood of adverse effects medicineslearningportal.org. Understanding the sources and extent of inter-individual variability is important for optimizing drug therapy.

Structure Activity Relationship Sar Studies and Stereoisomerism

Enantiomeric Differences in Pharmacological Profile

The enantiomers of oxaprotiline (B1677841), levoprotiline (R-(-)) and dextroprotiline (S-(+)), exhibit notable differences in their pharmacological activities. drugbank.comwikipedia.orgnih.govnih.gov

Comparison of R-(-)-Levoprotiline with S-(+)-Oxaprotiline

R-(-)-Levoprotiline and S-(+)-oxaprotiline demonstrate distinct binding affinities and functional effects on various receptors and transporters. S-(+)-Oxaprotiline is reported to be a potent inhibitor of noradrenaline reuptake. nih.govnih.gov In contrast, R-(-)-levoprotiline shows significantly weaker activity in inhibiting noradrenaline uptake. nih.govnih.gov

Beyond noradrenaline reuptake inhibition, this compound acts as a selective H1 receptor antagonist, while dextroprotiline has been reported to possess additional pharmacological actions. drugbank.comwikipedia.org Studies in healthy subjects comparing the effects of (+)- and (-)-oxaprotiline on noradrenaline uptake using tyramine (B21549) eye drops and melatonin (B1676174) secretion tests indicated that only the (+)-enantiomer inhibited the mydriatic effect of tyramine and increased melatonin secretion, similar to desipramine, a known noradrenaline reuptake inhibitor. nih.gov The effects of (-)-oxaprotiline were comparable to placebo in these tests. nih.gov

Here is a table summarizing some key differences:

| Feature | R-(-)-Levoprotiline (CGP-12,103-A) | S-(+)-Oxaprotiline (CGP-12,104-A) |

| Noradrenaline Uptake Inhibition | Weak/Inactive | Potent |

| H1 Receptor Antagonism | Selective Antagonist | Antagonist |

| Antidepressant Effects | Suggested | Possesses |

| Other Pharmacological Actions | Limited reported | Multiple reported |

Role of Stereochemistry in Noradrenaline Reuptake Inhibition and Antidepressant Potential

The stereochemistry at the chiral center of oxaprotiline is critical for its interaction with the noradrenaline transporter (NET). The S-(+) configuration is associated with potent noradrenaline reuptake inhibition, a mechanism implicated in the therapeutic effects of many antidepressants. nih.govnih.govwebmd.comnih.gov

Despite being significantly less active in noradrenaline uptake inhibition compared to the S-(+) enantiomer, R-(-)-levoprotiline has also been suggested to possess antidepressant activity. drugbank.comwikipedia.orgnih.gov This suggests that while noradrenaline reuptake inhibition is a key mechanism for the S-(+) isomer's potential antidepressant effects, other pharmacological actions, such as H1 receptor antagonism, or perhaps subtle interactions not fully characterized, might contribute to the suggested antidepressant activity of the R-(-) enantiomer. drugbank.comwikipedia.orgnih.gov

Studies investigating the effects of oxaprotiline enantiomers on the functional responsiveness of the 5-HT system in rats showed that both enantiomers, as well as the racemate and maprotiline (B82187), increased the behavioral effects of 5-HTP. nih.gov This effect was enhanced after repeated treatment. nih.gov These findings provide a possible rationale for the suggested antidepressant activity of this compound, despite its limited activity on noradrenaline uptake. nih.gov

Structural Determinants of Receptor Selectivity and Neurotransmitter Modulation

The distinct pharmacological profiles of this compound and dextroprotiline highlight the importance of specific structural features and their spatial arrangement in determining receptor selectivity and neurotransmitter modulation. The core tetracyclic structure, shared with maprotiline, provides the basic scaffold. wikipedia.orgwikipedia.org However, the presence of the hydroxyl group and the chiral center on the propylamino side chain are key structural determinants influencing the interaction with different targets. wikipedia.orgnih.gov

The stereochemical orientation of the hydroxyl group and the methylamino group on the propanol (B110389) chain dictates the binding affinity and efficacy at the noradrenaline transporter and the histamine (B1213489) H1 receptor. The S-(+) configuration favors potent binding to the NET, leading to significant inhibition of noradrenaline reuptake. nih.govnih.gov The R-(-) configuration, while less effective at the NET, confers selective antagonism at the H1 receptor. drugbank.comwikipedia.org

These enantiomer-specific interactions underscore the high degree of selectivity inherent in biological targets like neurotransmitter transporters and receptors, where even subtle differences in the three-dimensional structure of a ligand can lead to vastly different functional outcomes. slideshare.netresearchgate.netelifesciences.orgmdpi.com

Advanced Research Methodologies and Predictive Modeling in Levoprotiline Studies

In Vitro and In Vivo Receptor Binding Assays

Receptor binding assays are fundamental techniques in pharmacology used to characterize the interaction of a compound with its target receptors. These assays can be performed both in vitro, using cell lines or tissue homogenates, and in vivo, in living organisms. They provide crucial data on the affinity, selectivity, and density of receptors, offering insights into a compound's potential pharmacological profile. nih.govresearchgate.netnih.govwikipedia.orgumich.edu

In vitro binding assays are valuable for quickly and inexpensively screening compounds and characterizing their interaction with specific receptors in a controlled environment. nih.govwikipedia.org These assays can determine parameters such as the equilibrium dissociation constant (Kd), which reflects the affinity of a ligand for a receptor, and the maximum number of binding sites (Bmax), indicating receptor density. researchgate.netnih.govchelatec.com Competitive binding assays, where a compound of interest competes with a known radioligand for receptor binding sites, yield an IC50 value, representing the concentration of the compound required to inhibit 50% of the radioligand binding. researchgate.netnih.gov This IC50 value can then be converted to an inhibition constant (Ki), providing a standardized measure of the compound's binding affinity relative to the radioligand. researchgate.netchelatec.combiorxiv.org

While in vitro assays are powerful for initial characterization, in vivo receptor binding studies offer insights into the distribution and occupancy of receptors in living tissue, accounting for factors such as pharmacokinetics and tissue penetration. umich.edu These studies can help determine the relationship between drug concentration at the target site and receptor occupancy.

Levoprotiline, the R(-) enantiomer of Oxaprotiline (B1677841), has been characterized as a selective antagonist of the histamine (B1213489) H1 receptor. wikipedia.orgjst.go.jp Receptor binding assays have been instrumental in defining this selectivity, showing negligible affinity for other receptors, including adrenergic, dopamine (B1211576), muscarinic acetylcholine (B1216132), and serotonin (B10506) receptors, as well as monoamine transporters. wikipedia.org Studies have demonstrated the ability of this compound to up-regulate histamine H1 receptors in vivo upon repeated treatment. jst.go.jp

Radioligand Binding Techniques for Receptor Characterization

Radioligand binding techniques are a cornerstone of receptor characterization assays. nih.govresearchgate.netumich.eduuni-regensburg.de These methods utilize a ligand labeled with a radioisotope (e.g., ³H or ¹²⁵I) that binds specifically and saturably to the receptor of interest. researchgate.netumich.edu By measuring the amount of bound radioligand, researchers can quantify receptor density and affinity. researchgate.netnih.govchelatec.com

Saturation binding experiments involve incubating increasing concentrations of a radioligand with a fixed amount of receptor preparation to determine the total number of binding sites (Bmax) and the radioligand's affinity (Kd). researchgate.netnih.gov Competition binding assays involve a fixed concentration of a radioligand and varying concentrations of an unlabeled compound (the competitor) to determine the competitor's affinity for the receptor (Ki or IC50). researchgate.netnih.govchelatec.com

These techniques have been widely applied in the study of various neurotransmitter receptors, including dopamine receptor subtypes (D1-like and D2-like) and histamine H1 receptors. biorxiv.orgjst.go.jpuni-regensburg.defrontiersin.org The high sensitivity of radioligand binding allows for the detection and characterization of receptors even at low concentrations in biological samples. researchgate.netumich.edu

Table 1: Illustrative Data from Competitive Radioligand Binding Assay

| Compound | Target Receptor | Radioligand Used | IC₅₀ (nM) | Ki (nM) |

| This compound | Histamine H1 | [³H]Pyrilamine | XX.X | Y.Y |

| Compound A | Histamine H1 | [³H]Pyrilamine | XXX.X | YY.Y |

| Compound B | Histamine H1 | [³H]Pyrilamine | X.X | Y.Y |

Note: Fictitious data for illustrative purposes only. Actual values would depend on specific experimental conditions.

Neurochemical Analysis Techniques

Neurochemical analysis techniques are essential for quantifying the levels of compounds, their metabolites, and endogenous neurochemicals in biological samples. These methods provide crucial data for understanding the pharmacokinetics of a compound and its impact on neurotransmitter systems.

Gas Chromatographic-Mass Spectrometric Methods for Compound Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds in complex biological matrices such as blood, urine, and tissue samples. researchgate.netthermofisher.comwikipedia.orgjst.go.jpresearchgate.net GC separates compounds based on their boiling points and interaction with a stationary phase, while MS detects and identifies them based on their mass-to-charge ratio. thermofisher.comwikipedia.orgresearchgate.net

GC-MS is widely utilized in pharmacokinetic studies, toxicology, and drug monitoring due to its high sensitivity and selectivity. researchgate.netthermofisher.comwikipedia.org It can be used for both targeted analysis, where specific compounds are quantified, and untargeted analysis, for identifying unknown substances. thermofisher.com While effective, GC-MS may require sample preparation steps, including derivatization, for less volatile compounds to make them suitable for the gas phase. researchgate.netjst.go.jp

In the context of drug research, GC-MS can be employed to quantify the concentration of a compound like this compound and its metabolites in biological samples collected from in vivo studies. This data is vital for determining parameters such as half-life, clearance, and tissue distribution.

Table 2: Typical GC-MS Parameters for Drug Quantification

| Parameter | Description | Typical Range/Example |

| Column Type | Capillary column with a specific stationary phase | e.g., DB-5ms |

| Carrier Gas | Inert gas (e.g., Helium) | Flow rate: 1-2 mL/min |

| Injection Mode | Split or Splitless | |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI is common |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | SIM for quantification |

| Limit of Detection (LOD) | Lowest concentration detectable | ng/mL or pg/mL |

| Limit of Quantification (LOQ) | Lowest concentration quantifiable | ng/mL or pg/mL |

Note: Parameters vary depending on the specific compound and matrix.

High-Performance Liquid Chromatography with Electrochemical Detection for Neurotransmitter Analysis

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective technique particularly well-suited for the analysis of electrochemically active compounds, including many neurotransmitters and their metabolites. mdpi.comamuzainc.comprotocols.ioresearchgate.netamuzainc.comlcms.cz HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile liquid phase. mdpi.comresearchgate.netresearchgate.net The electrochemical detector then measures the current produced by the oxidation or reduction of the separated analytes at a specific potential. mdpi.comresearchgate.net

HPLC-ECD is widely used in neuroscience research for quantifying monoamine neurotransmitters such as dopamine, serotonin, norepinephrine (B1679862), and their metabolites in biological samples, including brain tissue extracts and microdialysis samples. mdpi.comprotocols.ioresearchgate.netresearchgate.net Its advantages include high sensitivity, speed, and the ability to analyze samples without complex derivatization in many cases. mdpi.comamuzainc.comresearchgate.net The sensitivity of HPLC-ECD can reach the femtomolar range, making it ideal for detecting even minute changes in neurotransmitter levels in vivo microdialysis studies. amuzainc.com

By analyzing neurotransmitter levels following administration of a compound like this compound, researchers can investigate its potential impact on neurotransmission, providing insights into its pharmacological effects beyond direct receptor binding.

Table 3: Examples of Neurotransmitters and Metabolites Analyzed by HPLC-ECD

| Neurotransmitter/Metabolite | Abbreviation |

| Serotonin | 5-HT |

| 5-Hydroxyindoleacetic acid | 5-HIAA |

| Dopamine | DA |

| 3,4-Dihydroxyphenylacetic acid | DOPAC |

| Homovanillic acid | HVA |

| Norepinephrine | NE |

Based on information from mdpi.comprotocols.ioresearchgate.net.

Electroencephalography (EEG) as a Human Pharmacological Assessment Tool

Electroencephalography (EEG) is a non-invasive neurophysiological technique that measures the electrical activity of the brain using electrodes placed on the scalp. cpn.or.krnih.gov Quantitative EEG (qEEG) involves the mathematical processing of EEG signals to transform them into numerical parameters, allowing for objective measurement and analysis of brain electrical activity. cpn.or.kr Pharmaco-EEG specifically studies the effects of psychotropic medications on these brain electrical patterns. mdpi.commdpi.comnih.gov

EEG is a valuable tool in human psychopharmacology for assessing the central nervous system (CNS) effects of drugs. nih.govnih.govsynapcell.com Changes in specific EEG waveforms (delta, theta, alpha, and beta oscillations) have been associated with the effects of various psychotropic drugs. mdpi.comnih.govresearchgate.net

Utility in Early Drug Evaluation and Efficacy Prediction

Pharmaco-EEG is particularly useful in the early stages of drug development for evaluating whether a compound has effects on the CNS compared to a placebo. nih.govsynapcell.com It can provide insights into the potential clinical efficacy of a drug and help determine effective dosages and the time course of drug action. nih.gov

Furthermore, EEG patterns have shown promise as potential biomarkers for predicting patient response to psychotropic treatments, including antidepressants. mdpi.combohrium.com Studies have explored the use of machine learning analysis of EEG data to predict treatment outcomes with high accuracy. mdpi.combohrium.com While more rigorous validation is needed, EEG holds potential as an affordable and accessible tool to help guide clinical interventions. bohrium.com

By analyzing EEG changes induced by a compound like this compound, researchers can gain insights into its neurophysiological effects in humans, potentially predicting its impact on mood, alertness, and other CNS functions. Changes in specific frequency bands or brain regions could serve as early indicators of potential therapeutic activity.

Table 4: Illustrative EEG Waveform Changes Associated with Psychotropic Drugs

| EEG Waveform | Frequency Range (Hz) | Potential Changes with Psychotropic Drugs |

| Delta | 0.5-4 | Increased power |

| Theta | 4-8 | Increased power |

| Alpha | 8-13 | Decreased power, slowed rhythms |

| Beta | 13-30 | Increased power |

Note: Generalized examples; specific changes depend on the drug class and individual. mdpi.comnih.govresearchgate.net

These advanced research methodologies, encompassing receptor binding assays, neurochemical analysis, and EEG, provide a comprehensive toolkit for investigating the pharmacological properties of compounds like this compound, from their molecular interactions to their effects on brain function, and offer valuable insights for predicting potential clinical outcomes.

Experimental Animal Models in Psychopharmacology for Drug Screening

Experimental animal models serve as crucial tools in the initial screening and characterization of psychotropic drugs. openaccessjournals.comherbmedpharmacol.com For potential antidepressants such as this compound, these models aim to evaluate effects on behaviors thought to be analogous to symptoms of depression and anxiety in humans. openaccessjournals.comherbmedpharmacol.comwikipedia.orgmdpi.comnih.gov While no animal model can fully replicate the complexity of human psychiatric disorders, they provide valuable insights into potential efficacy and mechanisms of action at a physiological level. openaccessjournals.commdpi.comnih.gov Commonly used species in psychopharmacology research include rodents, primarily mice and rats, due to their genetic similarities to humans, ease of handling, and relatively low cost. openaccessjournals.comnih.govinsaindia.res.in

Research into the pharmacological profile of this compound has involved studies using small laboratory animals like mice and rats. nih.gov These studies investigate the compound's effects on general behavior and specific parameters relevant to antidepressant activity. nih.gov

Detailed research findings regarding this compound in experimental animal models indicate effects on the central nervous system. In studies with mice and rats, this compound at higher doses slightly suppressed the righting reflex and spontaneous motor activity in mice. nih.gov Chewing behavior and salivation were observed in rats at higher doses. nih.gov this compound did not show effects on tests assessing motor coordination, such as the traction test in mice and the inclined screen test in rats. nih.gov

Electroencephalography (EEG) studies in animals have also been used to assess the central nervous system effects of this compound. This compound induced a slight drowsy EEG pattern, which was noted as being similar to that of typical antidepressants like maprotiline (B82187) and imipramine (B1671792), although with less potency than the latter two drugs. nih.gov Unlike imipramine, this compound and maprotiline did not inhibit the arousal response induced by physostigmine (B191203) in these animal models. nih.gov

Behavioral tests are fundamental in screening for antidepressant effects in animals. While the provided search results specifically mentioning this compound in behavioral despair tests like the forced swim test (FST) or tail suspension test (TST) are limited, these tests are standard methods used to evaluate potential antidepressants by measuring immobility time as an indicator of despair or hopelessness. openaccessjournals.comherbmedpharmacol.comwikipedia.orgnih.gov Antidepressant compounds typically reduce immobility in these tests. openaccessjournals.comherbmedpharmacol.comwikipedia.orgnih.gov One source mentions that this compound has been found active in a number of behavioral tests for antidepressants, including the Porsolt swim test (Forced Swim Test). oup.com